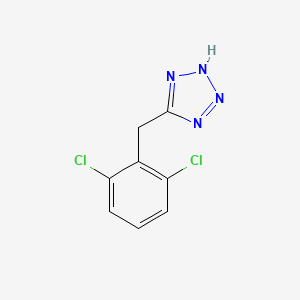

5-(2,6-Dichlorobenzyl)-1H-tetrazole

Overview

Description

5-(2,6-Dichlorobenzyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom

Mechanism of Action

Target of Action

A similar compound, 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid, targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in escherichia coli .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known for its antibacterial, antiviral, and local anesthetic properties

Biochemical Pathways

A structurally similar compound, pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones, has been shown to inhibit met kinase, affecting downstream signaling through gab-1, plc-γ, fak, akt, stat3, and erk .

Result of Action

The structurally similar compound pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones has been shown to inhibit met kinase, leading to reduced phosphorylation of stat3 and erk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorobenzyl)-1H-tetrazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction methods .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and to minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorobenzyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrogen peroxide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of polar solvents .

Major Products Formed

The major products formed from these reactions include substituted tetrazoles, amines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2,6-Dichlorobenzyl)-1H-tetrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazole-2-amine: Similar in structure but contains a thiadiazole ring instead of a tetrazole ring.

2,6-Dichlorobenzyl chloride: A precursor in the synthesis of 5-(2,6-Dichlorobenzyl)-1H-tetrazole.

Uniqueness

This compound is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

5-(2,6-Dichlorobenzyl)-1H-tetrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Overview of this compound

- Chemical Structure : The compound features a tetrazole ring substituted with a dichlorobenzyl group, which is significant for its biological interactions.

- CAS Number : 51449-78-6

- Molecular Formula : C_9H_7Cl_2N_4

Antimicrobial Properties

This compound has been studied for its antimicrobial potential:

- Antibacterial Activity : Research indicates that tetrazole derivatives exhibit significant antibacterial effects. For instance, various synthesized tetrazole compounds have shown activity against gram-positive and gram-negative bacteria, with some exhibiting better efficacy than standard antibiotics such as ciprofloxacin .

- Antifungal Activity : Studies have demonstrated that tetrazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with some compounds achieving over 97% inhibition at low concentrations .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 16-0.0313 | Candida albicans |

| Novel Tetrazole Derivative | 100 | Pseudomonas aeruginosa |

| Other Tetrazole Derivatives | Varies | Various bacterial strains |

Anti-inflammatory and Analgesic Effects

Tetrazole compounds have also been noted for their anti-inflammatory properties. Some studies suggest that modifications to the tetrazole ring can enhance these effects, making them candidates for developing new anti-inflammatory drugs .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- Receptor Modulation : It could modulate receptors that play roles in inflammatory responses or pain pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrazole derivatives:

- Antimicrobial Screening : A series of novel tetrazoles were synthesized and tested against multiple pathogens. Results indicated that certain derivatives exhibited potent antimicrobial activity, particularly against resistant strains .

- Combination Therapy Studies : Research involving combinations of tetrazoles with existing antifungals like fluconazole showed synergistic effects, enhancing overall efficacy against resistant fungal strains .

- Toxicity Assessments : Toxicity studies conducted on model organisms like Galleria mellonella indicated that many tetrazole derivatives are non-toxic at therapeutic doses, suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

5-[(2,6-dichlorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMAQUNWOYUOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.